![molecular formula C22H27ClN6O2 B2759838 N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798672-72-6](/img/structure/B2759838.png)
N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
Research on piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the one , has demonstrated significant antimicrobial properties. A study by Patil et al. (2021) synthesized two series of new derivatives and evaluated their antimicrobial activity against bacterial and fungal strains, identifying compounds with potent growth inhibition capabilities (Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., Lewis, A. M., Bugarin, A., 2021).
Molecular Interaction and Docking Studies
Investigations into molecular interactions and docking studies of related compounds have provided insights into their potential as receptor antagonists or agonists. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed its potent and selective antagonistic properties, highlighting the significance of conformational analyses and pharmacophore models for understanding receptor-ligand interactions (Shim, J., Welsh, W., Cartier, E. A., Edwards, J., Howlett, A., 2002).
Synthesis and Biological Evaluation
Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized and assessed for their antibacterial and cytotoxic activities. This research, exemplified by the work of Mekky and Sanad (2020), showcases the development of compounds with remarkable antibacterial efficacies and biofilm inhibition activities, highlighting the potential for new therapeutic agents (Mekky, A. E. M., Sanad, S., 2020).
Genotoxicity Studies
The genotoxicity potential of related compounds has also been examined, with studies investigating the mutagenicity and mechanisms of bioactivation leading to DNA covalent binding. Such research, like that conducted by Kalgutkar et al. (2007), provides essential insights into the safety and biological effects of these compounds, contributing to the understanding of their pharmacological profile (Kalgutkar, A., Dalvie, D., Aubrecht, J., Smith, E. B., Coffing, S., Cheung, J., Vage, C., Lame, M., Chiang, P., McClure, K., Maurer, T., Coelho, R. V., Soliman, V., Schildknegt, K., 2007).
Propriétés
IUPAC Name |
N-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O2/c1-15-4-5-17(23)12-19(15)28-10-8-27(9-11-28)7-3-6-24-21(30)18-13-20-22(31)25-16(2)14-29(20)26-18/h4-5,12-14H,3,6-11H2,1-2H3,(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIRRFNDJHOXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC(=O)C3=NN4C=C(NC(=O)C4=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
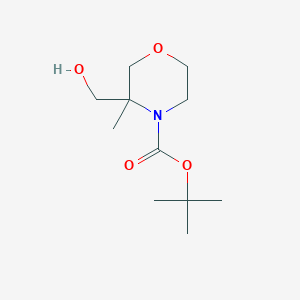
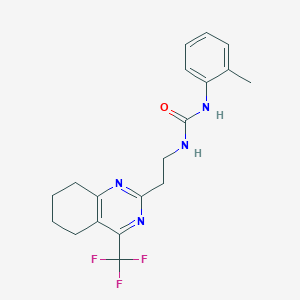
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
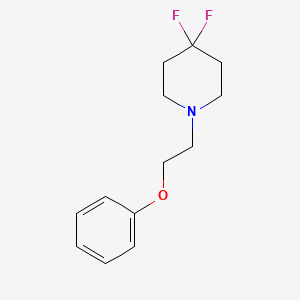
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)
![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)
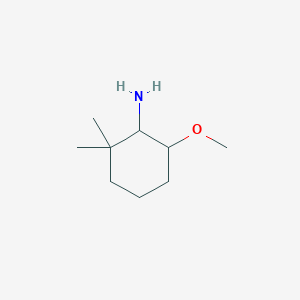
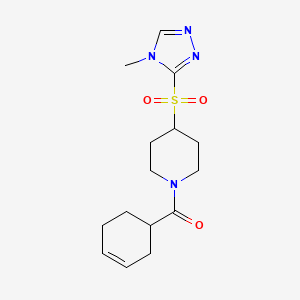
![6-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2759774.png)
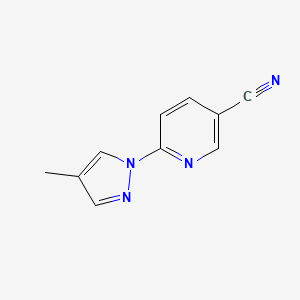

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2759778.png)
